Nc1ncnc2[nH]nc(Br)c12
.
The synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several methods, primarily focusing on the formation of the pyrazolo and pyrimidine rings. One common approach involves the reaction of 3-amino-pyrazole with appropriate bromo-pyrimidine derivatives.
The molecular structure of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a bicyclic arrangement consisting of a pyrazole ring fused to a pyrimidine ring. The structure can be represented as follows:
This structure indicates that bromine is substituted at the third position of the pyrazole ring, while an amino group is present at the fourth position . The presence of these functional groups contributes to its reactivity and biological activity.
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for developing derivatives with enhanced biological activity or altered properties suitable for specific applications in medicinal chemistry .
The mechanism of action for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily linked to its role as a kinase inhibitor. Recent studies have shown that compounds within this class exhibit inhibitory activity against Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways.
The physical and chemical properties of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine are critical for its handling and application:
Property | Value |
---|---|
Appearance | White to light yellow powder |
Melting Point | 350 °C |
Solubility | Soluble in organic solvents |
Purity | ≥ 97% (HPLC) |
Storage Conditions | Cool and dark place (<15°C) |
These properties indicate that while the compound is stable under proper storage conditions, it may require careful handling due to its irritant nature .
The applications of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine are diverse and significant in scientific research:
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS RN: 83255-86-1) is a brominated heterocyclic compound with the molecular formula C₅H₄BrN₅ and a molecular weight of 214.02–214.03 g/mol [3] [4] [5]. Its systematic IUPAC name reflects the fused bicyclic system: a pyrazole ring fused with a pyrimidine ring at positions [3,4-d], where a bromine atom is attached at position 3 and an amino group at position 4. The compound exhibits tautomerism due to mobile protons in the pyrazole ring, leading to alternative representations like 3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-amine [8] [9].
Key identifiers include:
Nc1ncnc2[nH]nc(Br)c12
[1] [2] GZQVGSRUUTUJNG-UHFFFAOYSA-N
[1] [10] MFCD12196922
[3] [5] 340230
[9] [10] Table 1: Structural Identifiers of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Identifier Type | Value |
---|---|
CAS RN | 83255-86-1 |
Molecular Formula | C₅H₄BrN₅ |
Molecular Weight | 214.02 g/mol |
SMILES | Nc1ncnc2[nH]nc(Br)c12 |
InChIKey | GZQVGSRUUTUJNG-UHFFFAOYSA-N |
PubChem CID | 340230 |
Pyrazolo[3,4-d]pyrimidines emerged as bioisosteres for purines in the mid-20th century, with 3-bromo derivatives gaining prominence in the 1980s due to their versatility as synthetic intermediates. The first reported synthesis of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS registered in 1986) leveraged electrophilic bromination of the parent scaffold, enabling selective functionalization at the C3 position [3] [9]. This compound’s stability under ambient conditions (as a solid) and reactivity in cross-coupling reactions positioned it as a critical building block for complex heterocyclic libraries. Its role expanded with the discovery of pyrazolopyrimidine-based kinase inhibitors in the 2000s, where the C3-bromo group served as a handle for derivatization to optimize drug candidates [4] [9].
This brominated heterocycle is a cornerstone in designing targeted therapies, particularly kinase inhibitors. Its significance arises from:
Table 2: Research Applications of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Field | Application |
---|---|
Pharmaceutical Development | Intermediate for anti-cancer agents; kinase inhibitor synthesis [4] |
Biochemical Research | Enzyme inhibition studies; receptor interaction mapping [4] |
Agricultural Chemistry | Herbicide/fungicide precursor [4] |
Material Science | Monomer for polymers/coatings [4] |
Diagnostics | Biomarker detection probes [4] |
Table 3: Supplier Comparison for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Supplier | Purity | Form | Storage |
---|---|---|---|
Sigma-Aldrich | Not specified | Solid | Room temperature [1] [2] |
ChemScene | ≥98% | Powder/crystal | 4°C, protected from light [3] |
ChemImpex | ≥97% (HPLC) | White to light yellow powder | 2–8°C [4] |
TCI Chemicals | >97.0% (HPLC) | White to light yellow powder | <15°C, cool/dark place [5] [6] |
Ambeed | 96% | Solid | Inert atmosphere, room temperature [8] [9] |
Table 4: Computed Physicochemical Properties
Property | Value | Method |
---|---|---|
Topological Polar Surface Area (TPSA) | 80.48 Ų | Ertl et al. [9] |
LogP (Consensus) | 0.62 | Hybrid methods [9] |
Water Solubility (ESOL) | 1.07 mg/mL (Soluble) | Delaney [9] |
H-Bond Acceptors | 4 | PubChemLite [10] |
H-Bond Donors | 2 | PubChemLite [10] |
Predicted CCS (Ų) | 131.2 ([M+H]⁺) | PubChemLite [10] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1